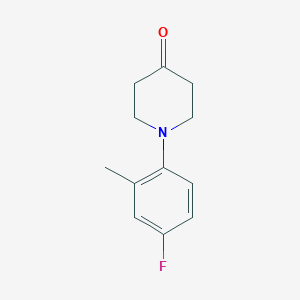

1-(4-Fluoro-2-methylphenyl)piperidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with piperidine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity . Industrial production methods may involve more advanced techniques such as continuous flow synthesis to scale up the production while maintaining consistency and quality .

化学反応の分析

1-(4-Fluoro-2-methylphenyl)piperidin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium methoxide (NaOMe) . The major products formed from these reactions depend on the specific reagents and conditions used .

科学的研究の応用

Pharmacological Applications

-

Antiviral Activity :

- Research indicates that derivatives of piperidin-4-one, including 1-(4-Fluoro-2-methylphenyl)piperidin-4-one, have been explored for their potential as antiviral agents. Specifically, compounds with similar structures have shown efficacy against Hepatitis C Virus (HCV) infections, suggesting a promising avenue for the development of antiviral therapies .

-

NK(1) Receptor Antagonists :

- The compound has been investigated as a potential NK(1) receptor antagonist, which is relevant in the treatment of various conditions such as anxiety and depression. A related study highlighted the synthesis of piperazine derivatives that exhibited high affinity for NK(1) receptors, positioning them as candidates for further pharmacological exploration .

-

Tyrosinase Inhibition :

- There is growing interest in using compounds like this compound as inhibitors of tyrosinase, an enzyme involved in melanin production. This application is particularly relevant for treating hyperpigmentation disorders. Studies have reported the design and synthesis of piperazine derivatives that effectively inhibit tyrosinase activity, showcasing their potential in cosmetic and therapeutic applications .

Case Study: Antiviral Properties

A study demonstrated that specific piperidine derivatives could inhibit HCV replication in vitro, with dose-dependent responses observed. The structural modifications made to compounds like this compound were crucial in enhancing their antiviral efficacy .

Case Study: NK(1) Receptor Antagonism

In a pharmacological assessment, a derivative of this compound was identified as one of the most potent NK(1) receptor antagonists. The compound exhibited favorable pharmacokinetic properties and was selected for further development due to its promising preclinical profile .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antiviral Activity | Inhibition of HCV replication | Dose-dependent inhibition observed |

| NK(1) Receptor Antagonism | Potential treatment for anxiety/depression | High affinity and selectivity demonstrated |

| Tyrosinase Inhibition | Treatment for hyperpigmentation disorders | Effective inhibitors identified among derivatives |

作用機序

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .

類似化合物との比較

1-(4-Fluoro-2-methylphenyl)piperidin-4-one can be compared with other similar compounds, such as:

1-(2-Fluoro-4-nitro-phenyl)-piperidin-4-one: This compound has a nitro group instead of a methyl group, which may affect its reactivity and biological activity.

1-(2-Furylmethyl)piperidin-4-one: The presence of a furyl group instead of a fluoro group can lead to different chemical properties and applications.

1-[(2-Methylphenyl)carbonyl]piperidin-4-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

1-(4-Fluoro-2-methylphenyl)piperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antiviral, antibacterial, and antifungal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives, characterized by a piperidine ring substituted with a fluorinated aromatic moiety. The presence of the fluorine atom enhances its biological activity by influencing the compound's lipophilicity and binding affinity to biological targets.

Antiviral Activity

Recent studies have demonstrated that this compound exhibits potent antiviral properties. It has been evaluated against various viruses, including influenza and coronaviruses.

Case Studies and Findings

- Influenza Virus Inhibition : In vitro assays revealed that this compound significantly reduces viral replication in cell cultures infected with influenza A/H1N1. The effective concentration (EC) values were comparable to those of established antiviral agents like remdesivir .

- SARS-CoV-2 Activity : The compound was also tested against SARS-CoV-2, showing promising results with an EC50 value of approximately 5.2 µM. This indicates its potential as a therapeutic agent in treating COVID-19 .

- Mechanism of Action : The mechanism appears to involve inhibition of viral RNA synthesis and interference with the viral protease activity, which is critical for viral replication .

Antibacterial and Antifungal Activity

In addition to its antiviral properties, this compound has shown notable antibacterial and antifungal activities.

Antibacterial Properties

The compound has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.100 mg/mL |

These results indicate that the compound exhibits strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Antifungal Properties

The antifungal activity was assessed against common fungal pathogens, revealing that the compound effectively inhibits the growth of Candida albicans with an MIC value of 3.125 mg/mL . This suggests its potential utility in treating fungal infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring enhances the lipophilicity and bioactivity of the compound.

- Piperidine Ring : Modifications on the piperidine ring can lead to variations in biological activity, indicating that careful structural optimization could yield more potent derivatives .

特性

IUPAC Name |

1-(4-fluoro-2-methylphenyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-9-8-10(13)2-3-12(9)14-6-4-11(15)5-7-14/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMQOZJYZVXWJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N2CCC(=O)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640883 |

Source

|

| Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-77-6 |

Source

|

| Record name | 1-(4-Fluoro-2-methylphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。